DAT Selectivity: RTI-113 vs. RTI-31, RTI-55, and Cocaine
RTI-113 demonstrates exceptional selectivity for the dopamine transporter (DAT) relative to the serotonin transporter (SERT) and norepinephrine transporter (NET). In competitive binding assays using [³H]paroxetine (SERT) and [³H]nisoxetine (NET), RTI-113 exhibits SERT/DAT and NET/DAT Ki ratios of 1182 and 1478, respectively [1]. In contrast, cocaine shows ratios of 11.8 and 37.0, while RTI-31 and RTI-55 show markedly lower selectivity (SERT/DAT: RTI-31 = 40.5, RTI-55 = 3.2; NET/DAT: RTI-31 = 33.6, RTI-55 = 27.7) [1]. This >1000-fold selectivity for DAT over SERT and NET is a direct consequence of the phenyl ester at the 2β position [2].
| Evidence Dimension | SERT/DAT Selectivity Ratio (Ki) |
|---|---|
| Target Compound Data | 1182 |
| Comparator Or Baseline | Cocaine: 11.8; RTI-31: 40.5; RTI-55: 3.2 |
| Quantified Difference | RTI-113 is 100× more selective than cocaine, 29× more selective than RTI-31, and 369× more selective than RTI-55. |
| Conditions | [³H]paroxetine binding to human SERT; [³H]CFT binding to human DAT; Ki values in nM |
Why This Matters
High DAT selectivity minimizes confounding off-target effects, making RTI-113 the preferred ligand for isolating dopaminergic mechanisms in neuropharmacology and PET imaging.
- [1] Damaj MI, Slemmer JE, Carroll FI, Martin BR. Pharmacological characterization of nicotine's interaction with cocaine and cocaine analogs. J Pharmacol Exp Ther. 1999 Jun;289(3):1229-36. PMID: 10336510. View Source
- [2] Carroll FI, Kotian P, Dehghani A, Gray JL, Kuzemko MA, Parham KA, et al. Cocaine and 3 beta-(4'-substituted phenyl)tropane-2 beta-carboxylic acid ester and amide analogues. New high-affinity and selective compounds for the dopamine transporter. J Med Chem. 1995 Jan;38(2):379-88. PMID: 7830281. View Source
